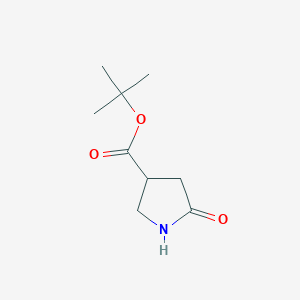

Tert-butyl 5-oxopyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 5-oxopyrrolidine-3-carboxylate is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Mecanismo De Acción

Target of Action

Tert-butyl 5-oxopyrrolidine-3-carboxylate is a complex organic compound . . It’s often used as a building block in the synthesis of various organic compounds.

Biochemical Pathways

Result of Action

The molecular and cellular effects of this compound would depend on the specific context in which it is used. As a building block in organic synthesis, its effects would be determined by the properties of the compounds it’s used to synthesize.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that the compound is a solid at room temperature and has good solubility in weakly polar organic solvents . In acidic environments (pH < 2), certain functional groups in the compound may undergo hydrolysis, potentially affecting its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 5-oxopyrrolidine-3-carboxylate can be synthesized through the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane as the oxidizing agent. The reaction is typically carried out in dichloromethane at room temperature for 16 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like Dess-Martin periodinane.

Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran or ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Research has indicated that compounds similar to tert-butyl 5-oxopyrrolidine-3-carboxylate exhibit potential as inhibitors of viral enzymes, particularly neuraminidase in influenza viruses. A study testing various α- and β-amino acids found that certain pyrrolidine derivatives could effectively inhibit viral replication, suggesting that this compound may hold similar promise as a therapeutic agent against influenza .

Drug Development

The compound's structural characteristics make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations allows for the development of novel drug candidates with enhanced efficacy and reduced side effects. For instance, its derivatives have been explored for their potential use in treating neurological disorders and metabolic diseases .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important building block in organic synthesis. It can be utilized in the formation of more complex molecules through reactions such as nucleophilic substitutions and cycloadditions. Its stability under various reaction conditions makes it a reliable reagent for synthetic chemists .

Reactions and Yields

In experimental setups, this compound has been involved in several notable reactions. For example, it has been used in reactions with isopropylmagnesium bromide under controlled conditions, yielding significant amounts of desired products with high purity . The versatility of this compound allows chemists to tailor reactions to achieve specific outcomes.

Materials Science

Polymer Chemistry

The compound has potential applications in polymer chemistry, where it can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its functional groups can facilitate interactions with other monomers or additives, leading to the development of advanced materials for various industrial applications .

Nanotechnology Applications

Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its ability to act as a stabilizing agent can be beneficial in the synthesis of nanoparticles with controlled size and morphology, which are crucial for applications in drug delivery systems and catalysis .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity | Compounds similar to this compound showed inhibition of influenza neuraminidase | Potential development of antiviral drugs |

| Organic Synthesis | High yields obtained from reactions involving this compound with isopropylmagnesium bromide | Useful for synthesizing complex organic molecules |

| Polymer Chemistry | Enhanced thermal stability observed in polymer blends containing the compound | Development of advanced materials for industrial use |

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Tert-butyl 5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its tert-butyl ester group provides steric hindrance, influencing its interaction with various reagents and biological targets.

Actividad Biológica

Tert-butyl 5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyl group and a carboxylate functional group. The presence of the oxo group at the 5-position enhances its reactivity and biological activity. Its molecular formula is C11H17NO3.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing pyrrolidine derivatives and appropriate carboxylic acids.

- Oxidation Processes : Converting precursors to introduce the oxo group.

- Substitution Reactions : Modifying existing pyrrolidine structures to obtain the desired compound.

These methods highlight the compound's versatility as a building block in organic synthesis.

Antiviral Properties

Research has indicated that compounds structurally similar to this compound may act as inhibitors of viral neuraminidase, suggesting potential antiviral properties. Studies have shown that modifications to the pyrrolidine structure can enhance inhibitory efficacy against viral pathogens, including influenza viruses .

Anticancer Activity

Recent studies have characterized the anticancer properties of 5-oxopyrrolidine derivatives, including those related to this compound. In vitro tests demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells, with compounds exhibiting structure-dependent activity. For instance, certain derivatives showed reduced cell viability comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound also displays promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. In vitro tests indicated that specific substitutions on the pyrrolidine ring could enhance antimicrobial efficacy, making it a candidate for further development in combating resistant bacterial infections .

This compound interacts with various biological targets, potentially modulating biochemical pathways. Its action may involve:

- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival.

- Protein-Ligand Interactions : The compound serves as a tool in studying enzyme mechanisms and protein interactions, providing insights into drug design.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid | Similar pyrrolidine structure; contains carboxylic acid | Directly related to biological activity |

| Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine | Contains cyano group; cyclopropane ring | Potential use in drug discovery |

| Tert-butyl 3-diazo-2-oxopyrrolidine | Diazo functional group; pyrrolidinone structure | New reagent for introducing nitrogen functionalities |

This table illustrates how variations in functional groups can influence biological activity while retaining the core pyrrolidine structure.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that tert-butyl 5-oxopyrrolidine derivatives exhibited potent inhibitory activities against SARS-CoV proteases, highlighting their potential in antiviral drug development .

- Cytotoxicity Assays : In vitro assays showed that certain derivatives reduced A549 cell viability significantly, indicating promise for anticancer applications .

- Antimicrobial Screening : Compounds were tested against various resistant strains, showing selective antimicrobial activity that warrants further investigation for clinical applications .

Propiedades

IUPAC Name |

tert-butyl 5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-7(11)10-5-6/h6H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSQEVGMABVREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.